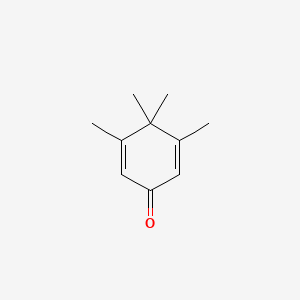
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method includes the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the methyl groups at the desired positions on the cyclohexadienone ring .
Analyse Des Réactions Chimiques
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols .
Applications De Recherche Scientifique
In chemistry, it can be used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In biology and medicine, it has been speculated that this compound could be used in drug development, although this is still under investigation . In industry, it may find applications in the synthesis of other complex organic molecules .
Mécanisme D'action
The mechanism of action of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to various chemical transformations . The methyl groups at positions 3 and 5 of the ring obstruct the movement of the group at position 4, preventing the rearrangement to a phenol .
Comparaison Avec Des Composés Similaires
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one can be compared with other similar compounds such as 4,4-dimethylcyclohexa-2,5-dienone and 3,4,4-trimethylcyclohexa-2,5-dienone . These compounds share similar structural features but differ in the number and position of methyl groups on the cyclohexadienone ring .
Propriétés
Numéro CAS |
34014-87-4 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3 |
Clé InChI |
RHIYIMQPIGYWEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=C(C1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















